Rel-(1R,2R)-2-(4-isopropylphenoxy)cyclopentan-1-ol
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Overview
Description
Rel-(1R,2R)-2-(4-isopropylphenoxy)cyclopentan-1-ol is a chiral organic compound that belongs to the class of cyclopentanol derivatives. This compound features a cyclopentane ring substituted with a phenoxy group and an isopropyl group, making it an interesting subject for research in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(4-isopropylphenoxy)cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 4-isopropylphenol.
Formation of Intermediate: The cyclopentanone undergoes a nucleophilic addition reaction with 4-isopropylphenol in the presence of a base such as sodium hydride.
Reduction: The intermediate product is then reduced using a reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and intermediates.
Catalysts: Employing catalysts to increase the efficiency and yield of the reactions.
Purification: Implementing purification techniques such as distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2R)-2-(4-isopropylphenoxy)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation Products: Ketones or aldehydes.
Reduction Products: Different alcohol derivatives.
Substitution Products: Various substituted phenoxy derivatives.
Scientific Research Applications
Rel-(1R,2R)-2-(4-isopropylphenoxy)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-(1R,2R)-2-(4-isopropylphenoxy)cyclopentan-1-ol involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may influence metabolic pathways or signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol Derivatives: Compounds with similar cyclopentane structures and hydroxyl groups.
Phenoxy Compounds: Compounds containing phenoxy groups with various substitutions.
Uniqueness
Rel-(1R,2R)-2-(4-isopropylphenoxy)cyclopentan-1-ol is unique due to its specific chiral configuration and the presence of both phenoxy and isopropyl groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H20O2 |
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Molecular Weight |
220.31 g/mol |
IUPAC Name |
(1R,2R)-2-(4-propan-2-ylphenoxy)cyclopentan-1-ol |
InChI |
InChI=1S/C14H20O2/c1-10(2)11-6-8-12(9-7-11)16-14-5-3-4-13(14)15/h6-10,13-15H,3-5H2,1-2H3/t13-,14-/m1/s1 |
InChI Key |
PLFNKBUVUBUQDI-ZIAGYGMSSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)O[C@@H]2CCC[C@H]2O |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2CCCC2O |
Origin of Product |
United States |
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